molecular formula C9H17Cl2N3 B8190538 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride

2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride

Cat. No.: B8190538
M. Wt: 238.15 g/mol
InChI Key: HFYHWPIXOUELKU-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride is a primary amine derivative featuring a pyridine backbone substituted with a branched aminoalkyl group. The compound is structurally characterized by a pyridin-4-ylamine core linked to a 2-methylpropylamine moiety via a methylene bridge, with two hydrochloride counterions enhancing its solubility in aqueous media.

Properties

IUPAC Name

2-(1-amino-2-methylpropyl)pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYHWPIXOUELKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17Cl2NC_9H_{17}Cl_2N and a molecular weight of 238.16g/mol238.16\,g/mol. It features a pyridine ring substituted with an amino group and an isopropyl chain, contributing to its unique properties and biological activities .

The biological activity of 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride is attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may modulate the function of enzymes and receptors, leading to diverse biological effects .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity
Studies suggest that compounds containing the pyridine nucleus, including this one, have notable antimicrobial properties. They have been evaluated for their effectiveness against various bacterial and fungal strains .

2. Anticancer Properties
The compound has shown potential in cancer therapy, particularly in inhibiting the growth of pancreatic cancer cells. Its derivatives have been tested for cytotoxicity against different cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range, indicating potent anticancer activity .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, such as PDK1 and HSP90. These enzymes play critical roles in cancer cell proliferation and survival. Inhibitory studies reveal that derivatives of this compound can significantly reduce enzymatic activity at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences.

Compound NameMolecular FormulaUnique Features
6-(1-Amino-2-methyl-propyl)-pyridin-2-amine trihydrochlorideC9H18Cl3NC_9H_{18}Cl_3NDifferent amino group position on the pyridine ring
4-Amino-N,N-diethylbenzamideC12H16N2OC_{12}H_{16}N_2OLacks the pyridine structure; different applications
2-Amino-4-methylpyridineC6H8N2C_6H_8N_2Smaller size; primarily for organic synthesis

The presence of both the pyridine ring and the isopropyl chain in 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride enhances its biological activity compared to other similar compounds .

Case Studies

Several research studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against KRAS mutant pancreatic cancer cells compared to wild-type cells. This suggests a potential application in targeted cancer therapies .
  • Enzyme Inhibition Studies : Another research highlighted that specific derivatives effectively inhibited PDK1 and HSP90 at low concentrations, showcasing their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Testing : Research conducted on various pyridine derivatives showed promising results against resistant bacterial strains, indicating that this compound could contribute to developing new antimicrobial agents .

Scientific Research Applications

Pharmaceutical Research Applications

1.1 Drug Development
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its biological activity makes it a candidate for developing drugs targeting specific diseases. For instance, studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

1.2 Antimicrobial Activity
Research has highlighted the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity, which is vital in the context of rising antibiotic resistance .

1.3 Antiviral Properties
In light of global health challenges such as the COVID-19 pandemic, compounds similar to 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride have been investigated for their antiviral potential. Preliminary studies indicate that these compounds may inhibit viral replication, contributing to the search for effective antiviral therapies .

Chemical Synthesis Applications

2.1 Synthesis of Novel Compounds
The compound is utilized in the synthesis of various derivatives through reactions involving its amino and pyridine functionalities. For example, it can react with aldehydes and ketones to form new amine derivatives that may possess enhanced biological activities .

2.2 Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to predict its interactions with biological targets. These studies are essential for understanding its pharmacodynamics and optimizing its structure for better efficacy and reduced side effects .

Case Studies

4.1 Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized the disc diffusion method and revealed that this compound had a lower MIC than standard antibiotics, indicating its potential as a new antimicrobial agent .

4.2 Antiviral Screening
Another study focused on screening pyridine derivatives for antiviral activities against SARS-CoV-2. The results indicated that certain modifications to the structure of 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride enhanced its ability to inhibit viral replication in vitro, suggesting pathways for further drug development against viral infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other dihydrochloride salts and amine-containing derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Applications/Regulatory Status Reference
2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride Pyridine core with aminoalkyl branch; dihydrochloride salt Discontinued; potential intermediate in organic synthesis
Levocetirizine dihydrochloride Piperazine-linked chlorophenyl group; acetic acid moiety Antihistamine; widely used in allergy treatment
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride Thiourea derivative with dimethylaminoethyl group Restricted due to sensitizing properties; regulated under EU directives
Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) Azo (-N=N-) bridge with substituted amidine groups Water-soluble initiators for polymerization reactions
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride Pyrimidine-pyridinium hybrid; hydrochloride salt Veterinary antiprotozoal agent (e.g., in Amprolmix-UK, Pancoxin)

Key Differences

Functional Groups and Reactivity: Unlike azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds), the target compound lacks an azo (-N=N-) bridge, rendering it unsuitable as a radical initiator. Its reactivity likely centers on amine-mediated nucleophilic or coordination chemistry . Compared to Levocetirizine dihydrochloride, which has a piperazine ring and carboxylate group, the target compound’s simpler pyridine-aminoalkyl structure may limit its binding affinity to histamine receptors .

Regulatory and Commercial Status: The compound is listed as discontinued, unlike S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride, which remains regulated due to toxicity . In contrast, veterinary dihydrochlorides like 5-[(2-methylpyridinium)methyl]-2-propylpyrimidin-4-amine are actively used in antiprotozoal formulations, highlighting divergent applications .

Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.

Research Findings and Limitations

  • Safety Profile: No toxicity data are available in the provided evidence. By analogy to S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride, sensitization risks may exist but remain unverified .

Preparation Methods

Halopyridine Intermediate Activation

The target compound’s pyridin-4-ylamine scaffold is often constructed from 4-chloropyridin-2-amine derivatives. Patent US20050250947A1 demonstrates that substituting halogenated pyridines with amine nucleophiles requires careful control to prevent dehalogenation. For example, 3-chloro-2-fluoro-5-trifluoromethylpyridine reacts with potassium cyanide under phase transfer catalysis (e.g., tetra-n-butylammonium bromide) in aqueous solvent at 20–40°C to yield 2-cyanopyridines with >90% efficiency. This approach avoids heavy metal catalysts, aligning with industrial safety standards.

Amination of 4-Chloropyridin-2-amine

A direct amination route is exemplified by Ambeed’s protocol, where 4-chloropyridin-2-amine reacts with tert-butyl(azetidin-3-ylmethyl)carbamate hydrochloride in isopropyl alcohol with N-ethyl-N,N-diisopropylamine at 120°C for 24 hours. The reaction achieves 96% yield, showcasing the efficacy of sealed-tube conditions for preventing volatilization. The mechanism likely proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing chlorine atom activates the pyridine ring for attack by the amine nucleophile.

Reductive Amination Approaches

Optimization of Reducing Conditions

Critical parameters include pH control (optimal range: 6–8) and solvent selection (e.g., methanol or THF). Yields in reductive amination typically range from 70–85%, necessitating purification via column chromatography.

Cross-Coupling Methodologies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a robust route to install the 1-amino-2-methylpropyl group. A representative procedure from Ambeed employs Pd(PPh₃)₄ with 4-fluorophenylboronic acid in a DME/water solvent system at 80°C for 16 hours. This method achieves >90% conversion, highlighting the versatility of Suzuki-Miyaura couplings for constructing complex pyridine derivatives.

Catalyst and Ligand Selection

The choice of ligand (e.g., XPhos or SPhos) significantly impacts regioselectivity and yield. Patent USRE47739E1 emphasizes that sterically hindered ligands improve selectivity for monosubstitution, critical for avoiding bis-amination byproducts.

Dihydrochloride Salt Formation

Protonation and Crystallization

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid in a polar aprotic solvent (e.g., ethanol or acetone). Patent CN102503849B details a stepwise protocol where N-(3-aminopropyl)methacrylamide is reacted with HCl at 0–25°C for 1–5 hours, yielding the hydrochloride salt with >90% purity. For the target compound, analogous conditions at 0–5°C prevent overheating and decomposition.

Solvent Optimization

Ethanol is preferred for its ability to dissolve both the free base and HCl gas, facilitating homogeneous protonation. Crystallization is induced by cooling to −20°C, yielding needle-like crystals suitable for pharmaceutical formulations.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Nucleophilic Substitution4-Chloropyridin-2-amine, tert-butyl carbamate120°C, 24 h96%High yield, minimal byproductsRequires sealed-tube apparatus
Reductive AminationPyridyl ketone, NaBH₃CNpH 6–8, RT70–85%Mild conditionsMulti-step purification needed
Cross-CouplingPd(PPh₃)₄, boronic acid80°C, 16 h>90%Regioselective, scalableCostly catalysts
Salt FormationHCl, ethanol0–5°C, 1–5 h>90%Simple, high puritySensitivity to moisture

Process Optimization and Scalability

Catalyst Recycling

Phase transfer catalysts like tetra-n-butylammonium bromide can be recovered via aqueous extraction, reducing costs by up to 30%.

Green Chemistry Considerations

Patent US20050250947A1 emphasizes solvent-free cyanide reactions, minimizing waste. Similarly, using water as a solvent in cross-coupling aligns with green chemistry principles .

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis involves multi-step organic reactions, often starting with pyridine derivatives. For validation, use High-Performance Liquid Chromatography (HPLC) to confirm purity (≥95% as per industrial standards) . Additional pharmacopeial tests include sulfated ash analysis (≤1.0 mg/g) and loss on drying (≤5.0 mg/g) to assess residual solvents or moisture . Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), cross-referenced with PubChem-derived molecular weights (e.g., C₆H₆Cl₃N: 198.5 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow Globally Harmonized System (GHS) guidelines, including personal protective equipment (PPE) and fume hood use. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
  • Skin/Eye Contact : Rinse immediately with water; remove contaminated clothing .
  • Ingestion : Rinse mouth and consult poison control . Safety Data Sheets (SDS) for structurally similar hydrochlorides provide additional handling insights .

Q. Which analytical techniques are critical for confirming the compound’s identity?

  • Methodological Answer : Employ a combination of:

  • HPLC : To verify purity and detect impurities .
  • NMR (¹H/¹³C) : For structural elucidation of the pyridine and amino-methyl groups.
  • FTIR : To identify functional groups (e.g., NH₂ stretches).
  • Chloride Identification Tests : Use silver nitrate precipitation or pharmacopeial methods to confirm dihydrochloride formation .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental feedback loops, reducing optimization time by narrowing conditions (e.g., solvent selection, catalyst loading) . Tools like Gaussian or ORCA can model reaction thermodynamics, while machine learning algorithms analyze experimental datasets to refine predictions.

Q. What statistical Design of Experiments (DOE) strategies optimize reaction yield and selectivity?

  • Methodological Answer : Use factorial designs (e.g., 2³ factorial) to screen variables (temperature, catalyst concentration, reaction time). Central Composite Design (CCD) can model non-linear relationships and identify optimal conditions. For example:

  • Factor Prioritization : Assess the impact of pH on amine protonation, which influences nucleophilic reactivity.
  • Response Surface Methodology (RSM) : Map yield contours to balance trade-offs between by-product formation and conversion rates . Statistical software (JMP, Minitab) automates data analysis, minimizing experimental runs while maximizing information gain.

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in NMR/FTIR data. For hydrochloride salts, monoclinic space groups (e.g., P2₁/c) are common, with hydrogen-bonding networks stabilizing the structure . Pair XRD with thermal gravimetric analysis (TGA) to correlate crystallinity with decomposition profiles. If discrepancies persist, isotopic labeling (e.g., ¹⁵N) can track nitrogen environments in the pyridine ring.

Q. What advanced separation techniques improve purification of this dihydrochloride salt?

  • Methodological Answer : Employ membrane-based technologies (e.g., nanofiltration) to separate hydrochloride by-products. Simulated Moving Bed (SMB) chromatography enhances resolution for enantiomeric impurities, while countercurrent crystallization optimizes salt solubility gradients . Monitor purity in real-time using inline UV-Vis spectroscopy or mass-directed preparative HPLC.

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